4-Methylthiophene-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

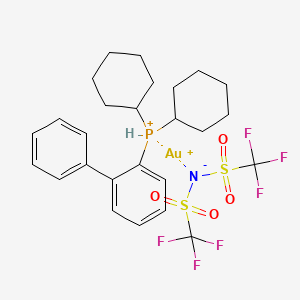

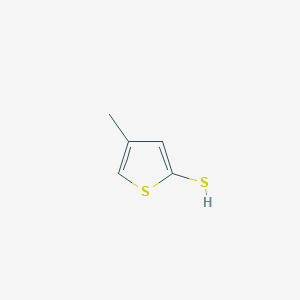

4-Methylthiophene-2-thiol is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its distinct sulfurous odor and is used in various chemical and industrial applications. Its molecular formula is C5H6S, and it is a derivative of thiophene with a methyl group at the fourth position and a thiol group at the second position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Methylthiophen-2-thiol kann durch verschiedene Verfahren synthetisiert werden, darunter:

Paal-Knorr-Synthese: Diese Methode beinhaltet die Kondensation von 1,4-Dicarbonylverbindungen mit Phosphorpentasulfid (P4S10) als Sulfurierungsmittel.

Gewald-Reaktion: Dies ist eine Kondensationsreaktion zwischen Schwefel, einer α-Methylencarbonylverbindung und einem α-Cyanoester, die Aminothiophenderivate erzeugt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Methylthiophen-2-thiol erfolgt in der Regel unter Verwendung von elementarem Schwefel und verschiedenen organischen Vorprodukten unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Methoden können je nach gewünschtem Umfang und Anwendung variieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Methylthiophen-2-thiol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Thiolgruppe in eine Sulfonsäuregruppe umwandeln.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Thiophenderivate zu bilden.

Substitution: Elektrophiler und nukleophiler Austausch sind üblich, wobei die Thiolgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte:

Oxidationsprodukte: Sulfonsäuren und Sulfoxide.

Reduktionsprodukte: Thiophenderivate mit verschiedenen funktionellen Gruppen.

Substitutionsprodukte: Verschiedene substituierte Thiophene, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

4-Methylthiophen-2-thiol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Thiophenderivate verwendet.

Medizin: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es für die Medikamentenentwicklung untersucht.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Methylthiophen-2-thiol umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Thiolgruppe kann starke Bindungen mit Metallionen und anderen elektrophilen Zentren bilden, wodurch sie zu einem wertvollen Liganden in der Koordinationschemie wird. Darüber hinaus kann sein Schwefelatom an Redoxreaktionen teilnehmen und verschiedene biochemische Signalwege beeinflussen .

Ähnliche Verbindungen:

Thiophen: Die Stammverbindung mit einer ähnlichen Struktur, aber ohne Methyl- und Thiolgruppen.

2-Methylthiophen: Ähnlich wie 4-Methylthiophen-2-thiol, jedoch mit einer Methylgruppe an der zweiten Position.

Thiophen-2-thiol: Ähnlich, aber ohne die Methylgruppe an der vierten Position.

Eindeutigkeit: 4-Methylthiophen-2-thiol ist einzigartig aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch einer Thiolgruppe, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung in verschiedenen chemischen Synthesen und industriellen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound with a similar structure but lacking the methyl and thiol groups.

2-Methylthiophene: Similar to 4-Methylthiophene-2-thiol but with a methyl group at the second position.

Thiophene-2-thiol: Similar but without the methyl group at the fourth position.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Eigenschaften

IUPAC Name |

4-methylthiophene-2-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-5(6)7-3-4/h2-3,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTFEGXJAYSPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)

![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)

![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)

![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)

![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)